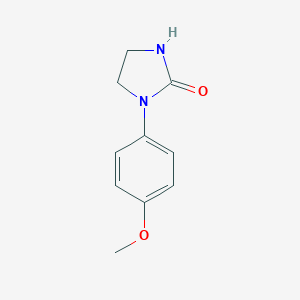

1-(3-Methoxyphenyl)imidazolidin-2-one

Descripción general

Descripción

1-(3-Methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 1-(3-Methoxyphenyl)imidazolidin-2-one

The synthesis of this compound typically involves the cyclization of appropriate urea derivatives with aromatic compounds. A notable method is the acid-catalyzed reaction of (2,2-dialkoxyethyl) ureas with various electron-rich aromatic nucleophiles, yielding imidazolidin-2-ones in good yields. Recent studies have demonstrated that adjusting the reaction conditions can enhance regioselectivity, favoring the formation of specific isomers .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In a comparative study, it was found that derivatives of imidazolidin-2-one exhibited significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound showed promising results against various pathogenic strains .

| Compound | Activity Type | Effective Concentration (mg/kg) |

|---|---|---|

| This compound | Antibacterial | 50 |

| 5-imino-3-(3-methoxy-phenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Antifungal | 100 |

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies involving molecular docking have indicated that derivatives may interact effectively with COX-2 receptors, which are crucial targets in pain management . The binding affinity observed for certain derivatives suggests their potential as novel anti-inflammatory agents.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized a series of imidazolidinones and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxy group significantly influenced bioactivity. Specifically, this compound derivatives displayed enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Potential

In a separate investigation, the anti-inflammatory properties of various imidazole derivatives were assessed. The study utilized in vivo models to evaluate the efficacy of these compounds in reducing inflammation. The results demonstrated that specific substitutions on the imidazolidinone framework could lead to substantial anti-inflammatory effects, positioning these compounds as candidates for further development in treating inflammatory diseases.

Propiedades

Número CAS |

14599-72-5 |

|---|---|

Fórmula molecular |

C10H12N2O2 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

1-(3-methoxyphenyl)imidazolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

Clave InChI |

FHOSRSXSSQXNOL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCNC2=O |

SMILES canónico |

COC1=CC=C(C=C1)N2CCNC2=O |

Key on ui other cas no. |

14599-72-5 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.